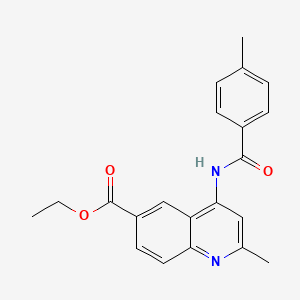

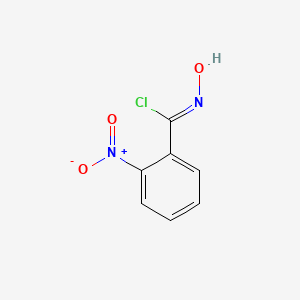

N-Hydroxy-2-nitrobenzimidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Hydroxy-2-nitrobenzimidoyl chloride (HNBN) is a highly reactive, water-soluble organic compound, which has a wide range of applications in the fields of organic synthesis, biochemistry and drug design. HNBN is a derivative of nitrobenzimidazole and is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in drug design. HNBN has also been used in the synthesis of polymers, polysaccharides, and other polymers.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-Hydroxy-2-nitrobenzimidoyl chloride, focusing on six unique fields:

Organic Synthesis

N-Hydroxy-2-nitrobenzimidoyl chloride is a valuable reagent in organic synthesis, particularly for the formation of N-oxyl radicals. These radicals are crucial for direct C-H functionalization reactions, which are essential for creating complex organic molecules efficiently. This compound’s ability to generate N-oxyl radicals makes it a versatile tool for synthesizing various functionalized molecules under mild conditions .

Drug Development

In drug development, N-Hydroxy-2-nitrobenzimidoyl chloride is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique chemical properties allow for the introduction of nitro and hydroxyl groups into drug molecules, enhancing their biological activity and stability. This compound is particularly useful in the development of anti-inflammatory and anticancer agents.

Material Science

N-Hydroxy-2-nitrobenzimidoyl chloride is employed in material science for the synthesis of advanced materials. Its ability to introduce functional groups into polymers and other materials makes it valuable for creating materials with specific properties, such as increased thermal stability, conductivity, or mechanical strength. This compound is often used in the development of high-performance materials for electronics and aerospace applications.

Catalysis

In catalysis, N-Hydroxy-2-nitrobenzimidoyl chloride serves as a precursor for catalysts used in various chemical reactions. Its ability to form stable N-oxyl radicals makes it an effective catalyst for oxidation reactions, including the oxidation of alcohols to aldehydes and ketones. This compound’s catalytic properties are leveraged in both industrial processes and academic research to improve reaction efficiency and selectivity .

Environmental Chemistry

N-Hydroxy-2-nitrobenzimidoyl chloride is used in environmental chemistry for the degradation of pollutants. Its strong oxidizing properties enable it to break down organic contaminants in water and soil, making it a valuable tool for environmental remediation. This compound is particularly effective in the treatment of industrial wastewater and the detoxification of hazardous waste sites.

Analytical Chemistry

In analytical chemistry, N-Hydroxy-2-nitrobenzimidoyl chloride is utilized as a reagent for detecting and quantifying various chemical species. Its ability to react with specific functional groups allows for the development of sensitive and selective analytical methods. This compound is commonly used in the analysis of pharmaceuticals, environmental samples, and biological fluids.

将来の方向性

N-Hydroxy-2-nitrobenzimidoyl chloride, like other N-hydroxy compounds, has potential for further exploration in various fields of organic synthesis, drug development, and material science. The structurally modifiable platform of N-hydroxybenzimidazole, for instance, has been applied to the direct C-H functionalization reactions . This suggests that N-Hydroxy-2-nitrobenzimidoyl chloride could also be explored in similar contexts.

特性

IUPAC Name |

(1Z)-N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJGNRLAWHRNE-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-nitrobenzimidoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)